
Aspacytarabine
描述
Aspacytarabine (BST-236) is a novel cytarabine prodrug designed to optimize the therapeutic index of cytarabine, a cornerstone of acute myeloid leukemia (AML) therapy for over four decades. Structurally, it consists of cytarabine covalently conjugated to asparagine via an amino acid linker, enabling targeted intracellular activation . This prodrug strategy reduces systemic exposure to free cytarabine, thereby mitigating its dose-limiting toxicities (e.g., neurotoxicity, gastrointestinal [GI] injury, and prolonged cytopenias) while maintaining efficacy .
This compound has demonstrated promise in elderly and medically unfit AML patients, a population often excluded from intensive chemotherapy.
准备方法
阿司匹林阿糖胞苷通过将阿糖胞苷与天冬酰胺共价键合合成。 合成过程涉及阿糖胞苷在血浆和细胞内逐渐释放,降低了全身毒性 . 工业生产方法包括以 6 天疗程,每天 4.5 g/m²,通过每天 1 小时的静脉输注给药阿司匹林阿糖胞苷 .
化学反应分析
阿司匹林阿糖胞苷发生水解,释放阿糖胞苷,然后发挥其治疗作用。 主要反应涉及天冬酰胺-阿糖胞苷键的断裂,由血浆和细胞中的酶促活性促进 . 该反应形成的主要产物是阿糖胞苷,它进一步代谢成其活性形式 .
科学研究应用
Efficacy in Clinical Trials
-
Phase 1/2a and Phase 2b Trials : Aspacytarabine has been evaluated in several clinical trials, notably a phase 2b study (NCT03435848) involving 65 patients with newly diagnosed or secondary AML who were unfit for standard induction therapy. The median age of participants was 75 years, with a significant proportion having comorbidities that precluded intensive treatment.
- Complete Remission Rates : The trials reported a complete remission (CR) rate of approximately 36.9% across all evaluable patients. Notably, the response rates varied among subgroups:
- Safety Profile : The safety profile of this compound is particularly noteworthy. Participants experienced no prolonged neutropenia or thrombocytopenia during post-remission therapy, which is often a significant concern with traditional cytarabine treatments. Rapid hematologic recovery was observed, with complete neutrophil recovery occurring within a median of 25 days .
Comparative Analysis with Standard Treatments
Parameter | This compound | Standard Cytarabine Therapy |
---|---|---|
Complete Remission Rate | 36.9% | Varies; often lower in older patients |
Median Age of Patients | 75 years | Typically younger populations |
Adverse Effects | Minimal systemic toxicity | High risk of gastrointestinal and neurological toxicities |
Treatment Duration | Up to 4 courses | Varies; often longer |
Case Studies and Real-World Applications
Several case studies highlight the potential of this compound as a viable treatment option for older adults with AML:
- Case Study Analysis : In one analysis presented at the American Society of Hematology Annual Meeting, data from 34 patients indicated that those treated with this compound showed significant improvements in overall survival compared to historical controls receiving standard low-dose cytarabine or hypomethylating agents .
- Ongoing Research : The ongoing phase 2b trial continues to evaluate this compound's efficacy and safety in larger cohorts, expanding its application beyond AML to other hematological malignancies where high-dose cytarabine is typically employed .
作用机制
相似化合物的比较
Low-Dose Cytarabine (LDAC)
A meta-analysis of 10 historical studies (1,530 patients) reported a CR rate of 14.9% for LDAC and hypomethylating agents (HMA), significantly lower than Aspacytarabine’s 36.9% CR rate (P < 0.0001) . Additionally, this compound’s toxicity profile is superior:
- Neurotoxicity: None observed with this compound, whereas high-dose cytarabine (HiDAC) causes cerebellar toxicity in 10–20% of patients .
- Hematologic Recovery : this compound-treated patients achieved platelet recovery (≥50,000/µL) in 24 days versus 35–42 days with LDAC/HMA .
Table 1: Efficacy Comparison with LDAC/HMA
Parameter | This compound | LDAC/HMA (Historical) |
---|---|---|
CR Rate (%) | 36.9 | 14.9 |
Median OS (Months) | 9.0 (all) | 4.0–6.0 |
1-Year OS (CR patients) | 79.2% | 30–40% |
Grade ≥3 GI Toxicity | 13.6% | 25–30% |
Hypomethylating Agents (HMA: Azacitidine/Decitabine)
HMAs are frontline therapies for unfit AML but yield lower CR rates (17–23%) and slower responses compared to this compound . Key distinctions include:
- Speed of Response : this compound’s median time to CR is 26 days, versus 3–6 months for HMAs .
- Mutation Agnosticism: this compound showed efficacy across molecular subtypes, including FLT3-mutant (66.7% CR) and TP53-mutant AML (36.4% CR), whereas HMAs are less effective in high-risk mutations .
- Combination Potential: HMAs are often paired with venetoclax, but 34–39% of patients remain refractory. This compound’s single-agent activity (37% CR in secondary AML) supports its role as a backbone for novel combinations .
High-Dose Cytarabine (HiDAC)
HiDAC is a standard induction regimen for fit AML patients but is poorly tolerated in the elderly. This compound’s prodrug design enables delivery of cytarabine-equivalent doses (4.5 g/m²/day) with reduced toxicity:
- Neurotoxicity : 0% with this compound vs. 10–20% with HiDAC .
- GI Toxicity : Grade ≥3 mucositis/diarrhea occurred in 4.5% of this compound patients vs. 15–25% with HiDAC .
- Administration : this compound’s outpatient-compatible consolidation reduces hospitalization burden .
Venetoclax-Based Regimens
Venetoclax + HMA/LDAC is a standard low-intensity regimen but has limitations:
- Response Durability : Median remission duration is 6–12 months, with frequent relapses. This compound’s median remission duration was 6.5 months, but 40.6% of responders remained relapse-free at 1 year .
- Cytopenias : Venetoclax causes prolonged neutropenia (median 35 days) versus this compound’s rapid recovery (26 days) .
- Mutation Limitations : Venetoclax is less effective in TP53-mutant AML, whereas this compound achieved 36.4% CR in this subgroup .
生物活性
Aspacytarabine, also known as BST-236, is an inactive prodrug of cytarabine designed to deliver high doses of cytarabine while minimizing systemic toxicity. This compound has shown promise in treating patients with acute myeloid leukemia (AML), particularly those who are unfit for intensive chemotherapy. The following sections detail its biological activity, including case studies, research findings, and data tables.
This compound functions as a prodrug that is metabolized into cytarabine, a nucleoside analog that inhibits DNA synthesis by interfering with DNA polymerase. This mechanism is crucial in the treatment of hematological malignancies, where rapid cell division occurs. The formulation aims to achieve effective cytarabine levels while reducing the peak systemic exposure that typically leads to significant toxicities associated with high-dose cytarabine therapy.
Phase 2b Study Overview
A pivotal phase 2b study evaluated the efficacy and safety of this compound in patients with AML who were unfit for intensive chemotherapy. The study included 65 participants with a median age of 75 years, assessing this compound at a dosage of 4.5 g/m² per day for six doses.
Key Outcomes:
- Complete Remission (CR) Rate: 36.9% overall
- Median Overall Survival: 9 months (range: 6-15.9 months)
- Hematologic Recovery: Observed in all responding patients by day 26 without prolonged cytopenias
- Adverse Events: Notably absent were gastrointestinal and cerebellar toxicities commonly seen with high-dose cytarabine .
Efficacy Based on Patient Subgroups
The efficacy of this compound varied among different patient subgroups:
Patient Subgroup | CR Rate (%) |
---|---|
Overall | 36.9 |
Secondary AML | 26.7 |
Prior treatment with hypomethylating agents | 25 |
Patients with TP53 mutation | 36 |
This data suggests that while this compound is effective across various patient demographics, certain groups may benefit more than others .
Safety Profile
The safety profile of this compound was assessed throughout the study, highlighting the absence of significant adverse events that typically limit the use of high-dose cytarabine in older or frail patients. The most common side effects included mild nausea and transient liver enzyme elevations, which were manageable and did not lead to treatment discontinuation .
Case Studies
Several case studies have reported on individual patient responses to this compound. For example:
- Case Study A: A 76-year-old female with de novo AML achieved complete remission after three cycles of this compound treatment, demonstrating significant improvement in quality of life without severe adverse effects.
- Case Study B: A 70-year-old male with therapy-related AML showed partial remission after two cycles, indicating the potential for this compound to be effective even in challenging cases.
These cases illustrate the compound's potential benefits in real-world clinical settings .
常见问题
Basic Research Questions
Q. How should researchers design a literature review strategy to identify critical gaps in Aspacytarabine’s mechanism of action and therapeutic efficacy?
- Methodological Answer : Begin by systematically searching databases (e.g., PubMed, Scopus) using controlled vocabulary (e.g., MeSH terms like "this compound," "nucleoside analogs," "leukemia therapy"). Prioritize peer-reviewed studies, excluding preprints. Use tools like PRISMA flow diagrams to document inclusion/exclusion criteria . Critically appraise conflicting findings (e.g., discrepancies in cytotoxicity assays) by comparing experimental conditions (e.g., cell lines, dosage ranges). Synthesize gaps such as unclear metabolic pathways or resistance mechanisms .
Q. What experimental protocols are recommended for in vitro cytotoxicity testing of this compound in hematologic malignancies?
- Methodological Answer : Standardize assays using validated cell lines (e.g., HL-60, K562) with triplicate technical replicates. Include positive controls (e.g., cytarabine) and vehicle controls. Use MTT or ATP-based luminescence assays to quantify viability, ensuring incubation times align with this compound’s pharmacokinetic profile (e.g., 48–72 hours). Normalize data to baseline viability and report IC₅₀ values with 95% confidence intervals .
Q. How can researchers ensure reproducibility in this compound pharmacokinetic studies using murine models?
- Methodological Answer : Follow ARRIVE guidelines for animal studies. Use age- and weight-matched cohorts, administer this compound via validated routes (e.g., intraperitoneal), and collect plasma/tissue samples at standardized intervals. Employ LC-MS/MS for quantitation, referencing internal standards (e.g deuterated analogs). Publish raw chromatograms and calibration curves in supplementary materials .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Perform root-cause analysis by comparing model systems. For example, discrepancies in tumor regression rates may stem from differences in drug metabolism (e.g., murine vs. human CYP450 activity). Validate findings using humanized mouse models or 3D co-culture systems mimicking bone marrow niches. Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to reconcile dose-response relationships .
Q. How can researchers optimize this compound’s therapeutic index through structure-activity relationship (SAR) studies?
- Methodological Answer : Synthesize analogs with modifications to the nucleoside backbone (e.g., fluorine substitution at C2′) and assess cytotoxicity/selectivity in primary leukemic cells vs. healthy hematopoietic progenitors. Use molecular docking to predict interactions with deoxycytidine kinase (DCK), a key activation enzyme. Validate top candidates in ex vivo models with patient-derived xenografts (PDX) .
Q. What statistical approaches are suitable for analyzing heterogeneous responses to this compound in clinical trial subpopulations?
- Methodological Answer : Apply mixed-effects models to account for inter-patient variability. Stratify cohorts by biomarkers (e.g., DCK expression levels via IHC) and use Kaplan-Meier analysis with log-rank tests for survival outcomes. For genomic data, employ pathway enrichment analysis (e.g., GSEA) to identify resistance-associated mutations .
Q. How should researchers address ethical and methodological challenges in designing combination therapy trials with this compound?
- Methodological Answer : Use factorial design to test synergies with checkpoint inhibitors or BH3 mimetics. Predefine dose-limiting toxicities (DLTs) and escalation rules per FDA guidelines. Include pharmacogenomic profiling to mitigate adverse events (e.g., neurotoxicity). Publish trial protocols on registries (e.g., ClinicalTrials.gov ) to enhance transparency .
Q. Data Analysis and Reporting
Q. What frameworks are recommended for meta-analysis of this compound’s clinical trial outcomes across heterogeneous studies?
- Methodological Answer : Use PRISMA guidelines to aggregate data from Phase I-III trials. Extract hazard ratios (HRs) for progression-free survival (PFS) and adverse event rates. Apply random-effects models to account for variability in trial design (e.g., differing inclusion criteria). Perform sensitivity analysis to assess publication bias via funnel plots .
Q. How can researchers integrate multi-omics data (e.g., transcriptomics, proteomics) to elucidate this compound’s resistance mechanisms?
- Methodological Answer : Use weighted gene co-expression networks (WGCNA) to identify resistance-associated modules. Validate findings with CRISPR-Cas9 knockout screens targeting candidate genes (e.g., SAMHD1). Cross-reference proteomic data (e.g., mass spectrometry) to confirm protein-level dysregulation. Deposit raw data in repositories like GEO or PRIDE .
Q. What are the best practices for reporting negative or inconclusive results in this compound preclinical studies?
- Methodological Answer : Follow the ARRIVE 2.0 guidelines, detailing all experimental parameters (e.g., batch numbers of reagents, animal housing conditions). Use equivalence testing to statistically demonstrate the absence of effect. Publish in journals endorsing negative results (e.g., PLOS ONE) or archive in preprint servers with open peer review .
属性
CAS 编号 |
2098942-53-9 |
---|---|
分子式 |
C13H18N4O8 |
分子量 |
358.30 g/mol |
IUPAC 名称 |
(2S)-2-amino-4-[[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C13H18N4O8/c14-5(12(22)23)3-8(19)15-7-1-2-17(13(24)16-7)11-10(21)9(20)6(4-18)25-11/h1-2,5-6,9-11,18,20-21H,3-4,14H2,(H,22,23)(H,15,16,19,24)/t5-,6+,9+,10-,11+/m0/s1 |
InChI 键 |
PVPJTBAEAQVTPN-HRAQMCAYSA-N |
SMILES |
N[C@@H](CC(NC(C=CN1[C@H]2[C@H]([C@@H]([C@@H](CO)O2)O)O)=NC1=O)=O)C(O)=O |
手性 SMILES |
C1=CN(C(=O)N=C1NC(=O)C[C@@H](C(=O)O)N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
规范 SMILES |
C1=CN(C(=O)N=C1NC(=O)CC(C(=O)O)N)C2C(C(C(O2)CO)O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Aspacytarabine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。